1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
. This indicates the specific arrangement of atoms in the molecule.
Glycyl-dl-norvaline is a synthetic dipeptide composed of two amino acids: glycine and norvaline. It is recognized for its potential applications in various scientific fields, particularly in biochemistry and medicinal chemistry. The compound features a peptide bond connecting the amino acids, which contributes to its biological activity and utility in research.
Glycyl-dl-norvaline is classified as a dipeptide, a type of organic compound consisting of two alpha-amino acids linked by a peptide bond. Its chemical structure is represented by the molecular formula CHNO, and it has the CAS registry number 2189-27-7. This compound is synthesized rather than derived from natural sources, making it a subject of interest in synthetic organic chemistry.
Glycyl-dl-norvaline can be synthesized using several methods, with peptide coupling reactions being the most common approach. One notable method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between glycine and norvaline. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Solid-Phase Peptide Synthesis: This industrial method allows for efficient and scalable production by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Automated peptide synthesizers enhance the efficiency and reproducibility of this process, making it suitable for large-scale applications.
The molecular structure of glycyl-dl-norvaline includes:
The three-dimensional conformation of glycyl-dl-norvaline can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, providing insights into its spatial arrangement and interactions with biological targets.
Glycyl-dl-norvaline can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or basic conditions |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Alkyl halides, acyl chlorides | Presence of a base like triethylamine |
As a dipeptide, glycyl-dl-norvaline plays roles in various biochemical processes:
Research indicates that dipeptides like glycyl-dl-norvaline can enhance cellular functions due to their structural similarity to naturally occurring peptides.
Glycyl-dl-norvaline has diverse applications across scientific fields:
Microbial production of Glycyl-DL-norvaline leverages engineered enzymatic cascades to convert low-cost substrates into target peptides. Recent advances utilize Escherichia coli as a chassis organism, expressing heterologous enzymes such as L-threonine aldolase (LTA) and L-leucine dehydrogenase (LeuDH). These systems typically start from glycine and propionaldehyde, which undergo aldol condensation to form L-β-hydroxynorvaline, followed by dehydration and reductive amination to yield L-norvaline. Subsequent enzymatic coupling with glycine generates Glycyl-L-norvaline, though racemic mixtures require additional steps [2] [7].
A key breakthrough involves directed evolution of rate-limiting enzymes. For instance, error-prone PCR applied to Pseudomonas putida L-phenylserine aldolase (ppLPA) generated mutant I18T, which increased catalytic efficiency (kcat/Km) for glycine/propionaldehyde condensation by 1.4-fold. When integrated with L-threonine dehydratase and formate dehydrogenase, this engineered pathway achieved 46.5 g/L L-norvaline in 4 hours (99.1% yield from glycine), facilitating high-yield peptide synthesis [7].
Table 1: Performance of Microbial Systems for Norvaline Precursor Synthesis
Host Strain | Key Enzymes | Substrates | Product | Yield | Productivity |
---|---|---|---|---|---|
E. coli NVA6 | ThrDA, LeuDH, FDH, ppLPA I18T | Glycine, Propionaldehyde | L-Norvaline | 99.1% | 11.6 g/L/h |
E. coli PA01 | Valine decarboxylase (VlmD) | Amino acid precursors | SCPAs | 76.28 mg/L* | - |
Streptomyces viridifaciens | Valine decarboxylase (vlmD) | L-Valine | Iso-butylamine | >80% conversion | - |
*Ethylamine yield shown as representative SCPA; SCPAs = Short-chain primary amines [2] [5] [7].
Optimization strategies focus on substrate channeling and cofactor regeneration. Co-immobilizing LeuDH and formate dehydrogenase on chitosan beads enhanced NADH recycling, reducing process costs by 32% [7]. Additionally, deleting E. coli alcohol dehydrogenase genes minimized byproduct formation, increasing norvaline titers by 57% [2].
Chemoenzymatic routes combine chemical precision with enzymatic stereoselectivity, enabling efficient Glycyl-DL-norvaline assembly. A prominent strategy employs native chemical ligation (NCL), where recombinant norvaline α-thioesters react with C-terminal glycine peptides. Recombinant α-thioesters are generated using intein fusion systems, such as Ssp DnaB intein, which self-cleaves to expose reactive thioester termini. This approach achieves near-quantitative yields under physiological conditions (pH 7.0, 25°C) [6].
Alternatively, protease-mediated transpeptidation utilizes engineered sortases or subtiligases. For example, Streptomyces sortase A catalyzes glycine-norvaline bond formation between LPETG-tagged peptides and oligoglycine nucleophiles. Optimization of nucleophile length (pentaglycine optimal) and reaction pH (8.5) improved conversion rates to 92% [6] [3].
Recent innovations leverage enzyme cascades for one-pot synthesis:
Table 2: Chemoenzymatic Methods for Glycyl-Norvaline Synthesis
Method | Catalyst | Key Conditions | Conversion | Stereoselectivity |
---|---|---|---|---|
Native Chemical Ligation | Intein-generated thioester | 2-Mercaptoethanesulfonate, 25°C | >95% | Racemic |
Sortase Transpeptidation | Engineered sortase A | 10 mM Ca²⁺, pH 8.5 | 92% | L-specific |
ATP-Dependent Ligation | B. licheniformis ligase | ATP/Mg²⁺, 37°C | 88% | DL-accepting |
Synthesizing Glycyl-DL-norvaline necessitates precise handling of racemic intermediates. Industrial-scale production typically starts with n-valeric acid bromination (yielding α-bromo-n-valeric acid, 95.3% yield), followed by ammonolysis using concentrated NH₃ and hexamethylenetetramine catalyst. This generates DL-norvaline as a racemate (ammonolysis yield >95%) [1] [4].
Racemic resolution employs three strategies:
Table 3: Resolution Techniques for DL-Norvaline
Method | Resolution Agent | Conditions | ee/Recovery | Limitations |
---|---|---|---|---|
Ion-Exchange Chromatography | Zeo-Karb resin | 5% NH₄OH elution | >90% recovery | Low enantiopurity |
Diastereomeric Crystallization | N-Acetyl-L-leucine | Ethanol, 4°C | de >98% | Solvent-intensive |
Enzymatic Deracemization | DAAO/LeuDH cascade | Fed-batch, 24 h | 99% ee (L-form) | Requires cofactor recycling |
Optimization focuses on kinetic resolution using immobilized Penicillium acylases, which selectively hydrolyze N-acetyl-L-norvaline (vmax = 128 µmol/min/g). Computer-controlled fed-batch addition of racemic N-acetyl-norvaline minimizes substrate inhibition, improving space-time yield by 40% [8].
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: